molecular formula C12H13N B3024377 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile CAS No. 79660-84-7

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile

Cat. No.: B3024377
CAS No.: 79660-84-7
M. Wt: 171.24 g/mol
InChI Key: VAIMWTWZWWKYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile is a chemical compound with a unique structure that includes a benzoannulene ring system

Mechanism of Action

Target of Action

The primary targets of 6,7,8,9-Tetrahydro-5H-benzo7Similar compounds have been reported to target the estrogen receptor alpha (erα) in tumor cells .

Mode of Action

The exact mode of action of 6,7,8,9-Tetrahydro-5H-benzo7It’s known that these types of compounds are typical acceptor–donor–acceptor (a–d–a) systems comprising one electron donor and two electron acceptors . This suggests that they might interact with their targets through electron transfer mechanisms.

Biochemical Pathways

The specific biochemical pathways affected by 6,7,8,9-Tetrahydro-5H-benzo7Similar compounds have been shown to shut down the erα signaling pathway in tumor cells , which could potentially lead to downstream effects such as the inhibition of cell proliferation and induction of apoptosis.

Result of Action

The molecular and cellular effects of 6,7,8,9-Tetrahydro-5H-benzo7Similar compounds have been reported to act as selective estrogen receptor degraders (serds), leading to the removal of erα from tumor cells . This could potentially result in the inhibition of tumor growth.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6,7,8,9-Tetrahydro-5H-benzo7

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile involves a multicomponent reaction. This method typically includes the reaction of cycloheptanone with an aromatic aldehyde and malononitrile in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) under reflux conditions . This reaction yields the desired compound with excellent efficiency and simplicity.

Industrial Production Methods

While specific industrial production methods for 6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated hydrocarbon. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid : This compound has a carboxylic acid group instead of a nitrile group.
  • 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulene-1,3-dicarbonitriles : These compounds have additional amino and aryl groups .

Uniqueness

6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIMWTWZWWKYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
Reactant of Route 2
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
Reactant of Route 3
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
Reactant of Route 4
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
Reactant of Route 5
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
Reactant of Route 6
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.